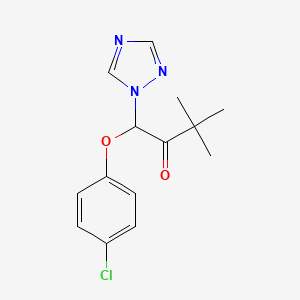
Triadimefon
Cat. No. B1683231
Key on ui cas rn:
43121-43-3
M. Wt: 293.75 g/mol
InChI Key: WURBVZBTWMNKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04505922
Procedure details


26 g (0.96 mol) of aluminum flakes were covered with a layer of 120 ml of tetrahydrofuran, and a few grains of iodine and a pinch of mercury (II) chloride were added. After 12 hours, a solution of 169 g (1.42 mol) of propargyl bromide in 170 ml of tetrahydrofuran was added dropwise at 60° C., while stirring vigorously. The mixture was then cooled to -60° C., and in the course of 2 hours, a solution of 293.8 g (1 mol) of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-butan-2-one in 330 ml of tetrahydrofuran was stirred in. 340 ml of a saturated ammonium chloride solution were then added to the reaction mixture at 0° C. The bulk of the solvent was distilled off under reduced pressure, and the residue was extracted with twice 600 ml of ethyl acetate. After the organic phase had been washed with water, it was dried over anhydrous sodium sulphate and then concentrated under reduced pressure. The precipitated crystalline product was filtered off and washed with isopropanol and diethyl ether. 131.1 g (39.3% of theory) of 4-(4-chlorophenoxy)-(1-H-1,2,4-triazol-1-yl)-methyl)-5,5-dimethyl-1-hexyn-4-ol of melting point 124° to 125° C. were obtained.





Quantity
293.8 g
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[Al].II.[CH2:4](Br)[C:5]#C.ClC1C=CC(O[CH:14](N2C=NC=N2)[C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17])=CC=1.[Cl-].[NH4+]>O1CCCC1.[Hg](Cl)Cl>[CH3:19][C:16]([CH3:17])([CH3:18])[CH:15]([OH:20])[CH2:14][C:4]#[CH:5] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Hg](Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
169 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
293.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(OC(C(C(C)(C)C)=O)N2N=CN=C2)C=C1
|
|
Name
|
|
|
Quantity
|
330 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The bulk of the solvent was distilled off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with twice 600 ml of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
After the organic phase had been washed with water, it
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystalline product was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropanol and diethyl ether
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
